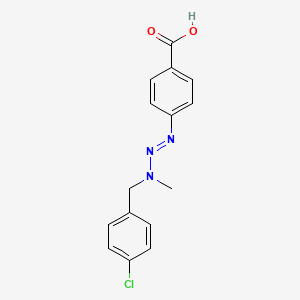
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is an organosulfur compound with the molecular formula C5H6S5 It is known for its unique structure, which includes two methylsulfanyl groups and a dithiole-thione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione typically involves the reaction of thiones with dihalogens. For instance, the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with diiodine or iodine monobromide in dichloromethane results in the formation of molecular charge-transfer complexes . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: It can undergo substitution reactions where the methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and dibromine . The reactions are typically carried out in solvents like dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions include molecular charge-transfer complexes and various substituted derivatives of the original compound .
科学的研究の応用
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers and other advanced materials.
作用機序
The mechanism of action of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione involves its ability to form charge-transfer complexes with dihalogens. The sulfur atoms in the compound play a crucial role in these interactions, adopting a tetrahedral geometry that facilitates the formation of stable complexes
類似化合物との比較
Similar Compounds
- 4,5-Bis(methylsulfanyl)-1,3-dithiole-2-thione
- Tetrakis(methylthio)tetrathiafulvalene
Uniqueness
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is unique due to its specific arrangement of sulfur atoms and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and forms stable charge-transfer complexes with dihalogens .
特性
CAS番号 |
72713-45-2 |
|---|---|
分子式 |
C5H6S5 |
分子量 |
226.4 g/mol |
IUPAC名 |
4,5-bis(methylsulfanyl)dithiole-3-thione |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(6)9-10-5(3)8-2/h1-2H3 |
InChIキー |
MRMBLKOVSDIKFS-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(SSC1=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


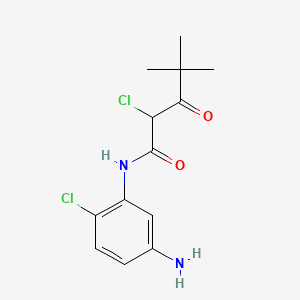
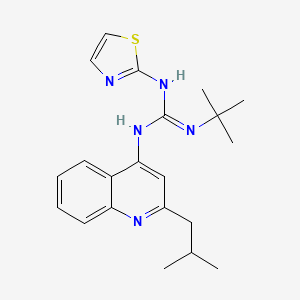
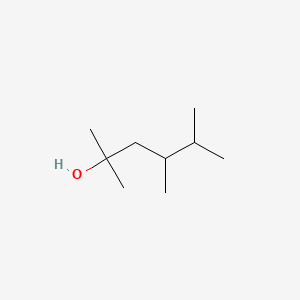
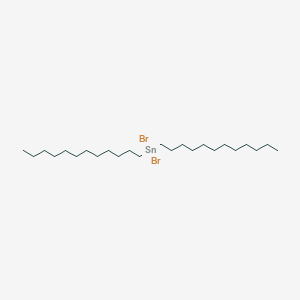
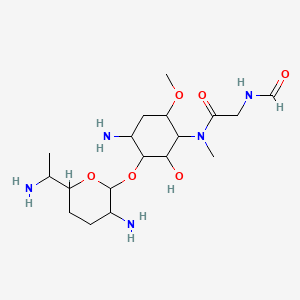
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
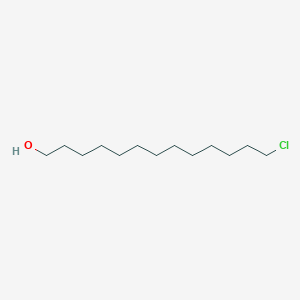
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)

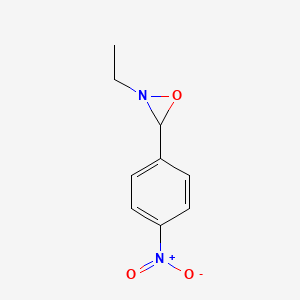
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
